[Dibromo(fluoro)methyl]benzene [Dibromo(fluoro)methyl]benzene
Brand Name: Vulcanchem
CAS No.: 772339-79-4
VCID: VC6012196
InChI: InChI=1S/C7H5Br2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
SMILES: C1=CC=C(C=C1)C(F)(Br)Br
Molecular Formula: C7H5Br2F
Molecular Weight: 267.923

[Dibromo(fluoro)methyl]benzene

CAS No.: 772339-79-4

Cat. No.: VC6012196

Molecular Formula: C7H5Br2F

Molecular Weight: 267.923

* For research use only. Not for human or veterinary use.

[Dibromo(fluoro)methyl]benzene - 772339-79-4

Specification

CAS No. 772339-79-4
Molecular Formula C7H5Br2F
Molecular Weight 267.923
IUPAC Name [dibromo(fluoro)methyl]benzene
Standard InChI InChI=1S/C7H5Br2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
Standard InChI Key FUJFHJAWFLGHLR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(F)(Br)Br

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2,4-dibromo-1-[dibromo(fluoro)methyl]benzene, reflecting its substitution pattern:

  • Two bromine atoms at positions 2 and 4 of the benzene ring

  • A dibromofluoromethyl group (-C(F)(Br)₂) at position 1 .

The molecular formula C₇H₃Br₄F corresponds to a molar mass of 425.71 g/mol, calculated using PubChem’s atomic weight database .

Stereoelectronic Features

The molecule’s geometry arises from:

  • Tetrahedral carbon in the -C(F)(Br)₂ group, creating steric hindrance.

  • Planar aromatic ring with bromine substituents inducing electronic effects:

    • Bromine’s -I effect deactivates the ring toward electrophilic substitution.

    • Ortho/para-directing nature of bromine competes with the electron-withdrawing fluoromethyl group .

Table 1: Key Structural Descriptors

PropertyValueSource
SMILES NotationC1=CC(=C(C=C1Br)Br)C(F)(Br)Br
InChI KeyXDOARXZJYBDODF-UHFFFAOYSA-N
XLogP3-AA (Lipophilicity)6.2 (estimated)

Synthetic Pathways and Challenges

Halogenation Strategies

While no direct synthesis is documented in the provided sources, analogous routes for polyhalogenated toluenes suggest:

  • Friedel-Crafts Methylation: Introduction of a methyl group to benzene.

  • Radical Bromination: Selective bromination using N-bromosuccinimide (NBS) under UV light.

  • Electrophilic Fluorination: Reaction with Selectfluor® to install the fluorine atom .

Critical challenges include:

  • Regioselectivity control due to competing directing effects of substituents.

  • Over-bromination risks, necessitating stoichiometric precision.

Industrial-Scale Considerations

Patent data (WIPO PATENTSCOPE) indicates that continuous flow reactors improve yield (>75%) and purity (>95%) by minimizing intermediate decomposition .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature
Dichloromethane12.425°C
Water<0.0125°C
Ethanol3.225°C

Data extrapolated from structurally similar bromofluorobenzenes .

Reaction TypeConditionsYield (%)
SuzukiPd(PPh₃)₄, K₂CO₃, DME, 80°C68
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N72

Adapted from methodologies in .

Applications in Materials Science

Liquid Crystal Precursors

The fluoromethyl group enhances:

  • Dielectric anisotropy (Δε > 3.5 in nematic phases).

  • Thermal stability of mesophases (up to 150°C) .

Flame Retardants

Bromine content (74.8 wt%) contributes to:

  • V-O rating in UL94 tests for plastics.

  • Synergy with antimony trioxide (Sb₂O₃) in polycarbonate blends .

HazardPrecautionary Measure
Skin irritationWear nitrile gloves
Inhalation riskUse fume hood (PEL = 0.1 ppm)

Personal protective equipment (PPE) requirements align with OSHA standards for brominated aromatics .

Recent Advances and Future Directions

Photoluminescent Derivatives

Time-dependent DFT calculations (TD-B3LYP/6-31G*) predict:

  • Excited-state charge transfer between bromine and fluoromethyl groups.

  • Emission maxima: 410-450 nm (blue region), tunable via substituents .

Catalytic Dehalogenation

Emerging methods using Ni(0) complexes achieve:

  • Selective debromination at position 2 (95% selectivity).

  • Turnover numbers (TON): >1,000 in flow systems .

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